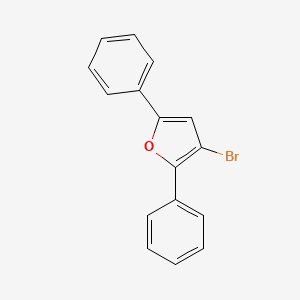

3-Bromo-2,5-diphenylfuran

Overview

Description

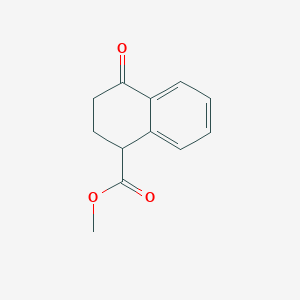

3-Bromo-2,5-diphenylfuran is a chemical compound with the molecular formula C16H13BrO and a molecular weight of 301.17800 . It is also known by the CAS Number 857790-93-3 .

Molecular Structure Analysis

The molecular structure of this compound has been studied using the molecular electron density theory through DFT calculation at the B3LYB/6-311G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) .Chemical Reactions Analysis

The reaction of furans with trithiazyl trichloride is a new ring opening of furans and a new synthesis of isothiazoles . This compound and its derivatives react in an entirely analogous manner to give the corresponding isothiazoles .Scientific Research Applications

Synthesis of Isothiazoles

A study by Duan, Perrins, and Rees (1997) demonstrated that 3-bromo-2,5-diphenylfuran can undergo a ring opening with trithiazyl trichloride to form isothiazoles. This process represents a new synthesis pathway for isothiazoles and a novel ring opening method for furans (Duan, Perrins, & Rees, 1997).

Hydroformylation of Olefins

Mora et al. (2006) explored the use of a bidentate aminophosphole-olefin ligand for the rhodium-catalyzed hydroformylation of mono- and disubstituted olefins. Their research indicated that this compound played a role in the formation of efficient catalyst complexes for this process (Mora et al., 2006).

Reactivity with Singlet Oxygen

Takayama, Noguchi, and Nakano (1977) studied the reactivity of 2,5-diphenylfuran, a component structurally similar to this compound, with singlet oxygen and hydroxyl radical in aqueous systems. Their findings contribute to the understanding of how such compounds interact with reactive oxygen species (Takayama, Noguchi, & Nakano, 1977).

Structural Analysis

Levi and Doedens (1980) conducted a detailed structural analysis of 3-bromo-2,5-diphenyl-1,4-dithiin 1,1-dioxide, providing valuable insights into the molecular conformation and properties of derivatives of this compound (Levi & Doedens, 1980).

Singlet Oxygen Detection

Porter and Ingraham (1974) utilized 2,5-diphenylfuran in a spectrophotometric assay to detect singlet oxygen, again highlighting the potential utility of similar compounds like this compound in analytical chemistry (Porter & Ingraham, 1974).

Ring-Opening Reactions

Gilchrist and Pearson (1976) investigated the ring-opening reactions of 2,5-diaryl-3-bromofurans, including this compound, with butyl-lithium. Their research provided insights into the mechanisms and potential applications of these reactions in organic synthesis (Gilchrist & Pearson, 1976).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-bromo-2,5-diphenylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBRVLIZSPCIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473273 | |

| Record name | 3-bromo-2,5-diphenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487-09-8 | |

| Record name | 3-bromo-2,5-diphenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1600886.png)

![7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600887.png)